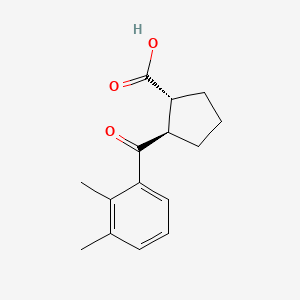

trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Vue d'ensemble

Description

Trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: is a chemical compound with the molecular formula C15H18O3 and a molar mass of 246.31 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring substituted with a 2,3-dimethylbenzoyl group and a carboxylic acid group. It is used in various scientific research applications due to its distinctive chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 2,3-dimethylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoyl derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the exploration of reaction mechanisms and the development of more complex molecular architectures. Notably, it can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable in synthetic chemistry.

2. Biology

In biological research, trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is utilized in biochemical assays to study enzyme activities and metabolic pathways. Its ability to interact with specific enzymes can provide insights into metabolic processes and enzyme kinetics. For example, it has been investigated for its role in modulating enzyme activity relevant to drug metabolism .

3. Medicine

The compound is being explored for its therapeutic potential. Its structural features may allow it to act as a precursor in drug synthesis or as a bioactive molecule itself. Recent studies have indicated that derivatives of cyclopentane carboxylic acids exhibit promising biological activities, including anti-cancer properties . The exploration of this compound in drug design is particularly noteworthy due to its potential as a scaffold for developing new therapeutic agents.

4. Industry

In industrial applications, this compound can be used in the development of new materials and as a catalyst in various chemical processes. Its properties make it suitable for applications in polymer science and materials engineering .

Case Study 1: Medicinal Chemistry

A study investigated the use of cycloalkane carboxylic acids as bioisosteres for carboxylic acids in drug design. The research demonstrated that derivatives similar to this compound could effectively mimic the carboxylic acid functional group while providing enhanced stability and bioavailability. This approach led to the discovery of novel compounds with significant activity against hormone-dependent cancers .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Cyclopentane derivative | 0.054 ± 0.016 | TP receptor antagonist |

| Reference compound | 0.190 ± 0.060 | Known antagonist |

Case Study 2: Enzyme Modulation

Another study focused on the modulation of enzyme activity using this compound as a substrate. The results indicated that this compound could significantly influence the kinetics of specific enzymes involved in metabolic pathways, suggesting its potential utility in pharmacological applications aimed at enhancing drug efficacy .

Mécanisme D'action

The mechanism of action of trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure but different stereochemistry.

2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: Similar structure with a cyclohexane ring instead of cyclopentane.

2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxamide: Similar structure with a carboxamide group instead of a carboxylic acid.

Uniqueness: Trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a benzoyl group and a carboxylic acid group on the cyclopentane ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .

Activité Biologique

Trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentane backbone with a carboxylic acid functional group and a dimethylbenzoyl substituent. Its structure can be represented as follows:

Where and correspond to the specific number of carbon and hydrogen atoms in the structure. The presence of the carboxylic acid group is critical for its biological activity, as it can engage in hydrogen bonding and ionic interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with G protein-coupled receptors (GPCRs) and other cellular targets. It is hypothesized that the compound may act as an antagonist or modulator at specific receptor sites, influencing various signaling pathways.

- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in transmitting signals from outside the cell to the inside, affecting numerous physiological processes. Compounds similar to this compound have shown potential in modulating GPCR activity, which could lead to therapeutic effects in conditions such as cardiovascular diseases and cancer .

2. Pharmacological Effects

Research indicates that derivatives of cyclopentane carboxylic acids exhibit promising pharmacological properties:

- Anti-inflammatory Activity : Some studies have suggested that cyclopentane derivatives can inhibit inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases .

- Anticancer Potential : The ability of cyclopentane derivatives to interact with hormone-dependent cancer pathways has been explored, indicating potential use as anticancer agents .

Table 1: Biological Activity Comparison of Cyclopentane Derivatives

This table summarizes key findings regarding the biological activities of various cyclopentane derivatives. The IC50 values indicate the concentration required to inhibit a particular biological function by half, highlighting the potency of these compounds.

3. Stability and Reactivity Studies

Stability studies have shown that certain derivatives maintain their integrity under physiological conditions, suggesting that this compound could be viable for further development in drug formulations .

Propriétés

IUPAC Name |

(1R,2R)-2-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-5-3-6-11(10(9)2)14(16)12-7-4-8-13(12)15(17)18/h3,5-6,12-13H,4,7-8H2,1-2H3,(H,17,18)/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEGSIOKFYJWIQ-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2CCCC2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641336 | |

| Record name | (1R,2R)-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733741-12-3 | |

| Record name | rel-(1R,2R)-2-(2,3-Dimethylbenzoyl)cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733741-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.